molecular formula C13H17NO4 B7972965 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid

Cat. No.: B7972965
M. Wt: 251.28 g/mol
InChI Key: LORZXBMMJFAUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid is an organic compound that features a benzoic acid core with an amino group and a tetrahydro-2H-pyran-4-ylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydro-2H-pyran-4-ylmethanol, which is then reacted with a suitable benzoic acid derivative under specific conditions to introduce the methoxy group. The amino group can be introduced through nitration followed by reduction or via direct amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methoxybenzoic acid: Lacks the tetrahydro-2H-pyran-4-yl group, which may affect its reactivity and biological activity.

    3-Amino-4-methoxybenzoic acid:

    2-Amino-3-((tetrahydro-2H-pyran-2-yl)methoxy)benzoic acid: Similar structure but with a different position of the tetrahydro-2H-pyran group, which can influence its chemical behavior.

Uniqueness

The presence of the tetrahydro-2H-pyran-4-ylmethoxy group in 2-Amino-3-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c14-12-10(13(15)16)2-1-3-11(12)18-8-9-4-6-17-7-5-9/h1-3,9H,4-8,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORZXBMMJFAUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=CC(=C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.